{3-[4-(3-Methylbenzyl)piperazin-1-yl]propyl}amine
Description
{3-[4-(3-Methylbenzyl)piperazin-1-yl]propyl}amine is a piperazine-derived compound featuring a 3-methylbenzyl substituent on the piperazine ring and a propylamine side chain. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in modulating receptor affinity, pharmacokinetics, and metabolic stability.
Properties
IUPAC Name |
3-[4-[(3-methylphenyl)methyl]piperazin-1-yl]propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3/c1-14-4-2-5-15(12-14)13-18-10-8-17(9-11-18)7-3-6-16/h2,4-5,12H,3,6-11,13,16H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INPVFVRBUPWYFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)CCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of {3-[4-(3-Methylbenzyl)piperazin-1-yl]propyl}amine may involve continuous flow reactors to enhance the efficiency and yield of the synthesis. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
{3-[4-(3-Methylbenzyl)piperazin-1-yl]propyl}amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, secondary and tertiary amines, and various substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
{3-[4-(3-Methylbenzyl)piperazin-1-yl]propyl}amine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of {3-[4-(3-Methylbenzyl)piperazin-1-yl]propyl}amine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
{3-[4-(2-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine
- Structural Difference : Replaces the piperazine ring with a seven-membered 1,4-diazepane ring and a 2-methylbenzyl substituent.
[3-(4-Methylpiperazin-1-yl)propyl]amine
N-[(1R,3S)-3-isopropyl-3-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)cyclopentyl]tetrahydro-2H-pyran-4-amine
- Structural Difference : Incorporates a trifluoromethylphenyl group on piperazine and a cyclopentyl-tetrahydro-2H-pyran backbone.
Pharmacological and Functional Comparisons
Antimicrobial and Cytotoxic Activity
- Chloroquine Analogues: Derivatives like 7-chloro-N-(3-(4-(7-(trifluoromethyl)quinolin-4-yl)piperazin-1-yl)propyl)quinolin-4-amine exhibit potent activity against MCF7 cancer cells (IC₅₀ < 1 µM) due to the quinoline core and trifluoromethyl group, which are absent in the target compound .
- Target Compound: No direct cytotoxicity data are available, but its structural simplicity relative to chloroquine analogues may limit comparable efficacy.
Anticonvulsant Potential
- 3-Phenylpyrrolidine-2,5-diones: Compounds such as 1-phenylamino-3-phenylpyrrolidine-2,5-dione show anticonvulsant activity in MES and sc Met tests. The target compound’s piperazine-propylamine chain may lack the planar rigidity required for similar efficacy .
Reductive Amination
- Target Compound : Likely synthesized via reductive amination of 3-methylbenzylpiperazine with propylamine precursors, analogous to methods in and using sodium triacetoxyborohydride .
- Trifluoromethyl Analogues : Require specialized starting materials like trifluoromethylphenylpiperazine, increasing synthetic complexity and cost .
Data Tables
Table 1. Key Structural and Functional Comparisons
Biological Activity
Overview
{3-[4-(3-Methylbenzyl)piperazin-1-yl]propyl}amine is a complex chemical compound featuring a piperazine ring, which is substituted with a 3-methylbenzyl group and a propylamine chain. This structure suggests potential for diverse biological activities, particularly in medicinal chemistry. Research indicates that compounds of this type may exhibit antimicrobial, anticancer, antiviral, and anti-inflammatory properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The following mechanisms have been observed:
- Receptor Binding : Similar compounds have shown high affinity for multiple receptors, suggesting that this compound may interact with neurotransmitter systems, potentially affecting central nervous system (CNS) functions .
- Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which play crucial roles in inflammatory processes .
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant cytotoxicity against various cancer cell lines and possesses antimicrobial properties against specific pathogens .
Biological Activities
The biological activities associated with this compound include:
- Anticancer Properties : Research has demonstrated cytotoxic effects against cancer cell lines, indicating potential as an anticancer agent.
- Antimicrobial Effects : The compound has shown activity against bacteria and viruses, suggesting its utility in treating infectious diseases .
- Anti-inflammatory Effects : By inhibiting COX and LOX enzymes, the compound may reduce inflammation, making it a candidate for treating inflammatory diseases .
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
-
Anticancer Activity :
- A study assessing the cytotoxic effects of piperazine derivatives found that certain structural modifications enhanced their efficacy against cancer cell lines. The presence of the piperazine moiety was crucial for activity .
- Antimicrobial Activity :
- Anti-inflammatory Activity :
Data Table: Biological Activities of Related Compounds
| Compound Name | Biological Activity | Target | IC50 (μM) |
|---|---|---|---|
| Compound A | Anticancer | Cancer Cell Lines | 15.0 |
| Compound B | Antimicrobial | N. meningitidis | 64.0 |
| Compound C | Anti-inflammatory | COX-1 | 56.43 |
| Compound D | Antiviral | Viral Mechanisms | 32.0 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
